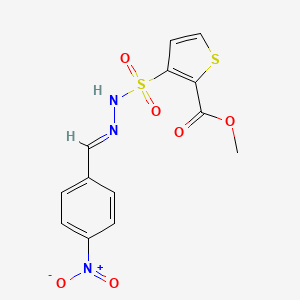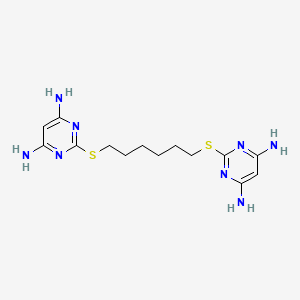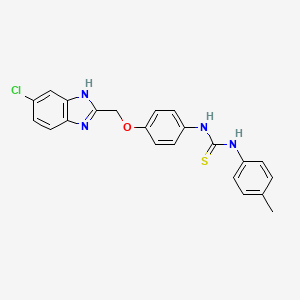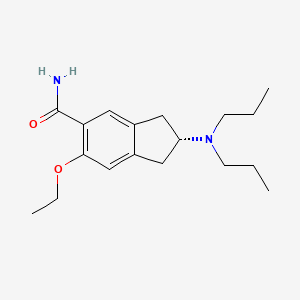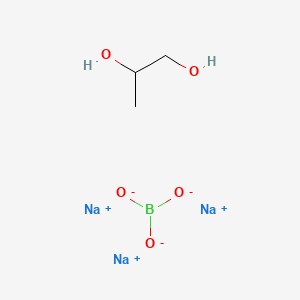
Trisodium;propane-1,2-diol;borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene glycol, reaction product with sodium pentaborate, is a compound formed through the reaction of propylene glycol with sodium pentaborate. Propylene glycol is a synthetic organic compound with the chemical formula C3H8O2, known for its versatility and wide range of applications. Sodium pentaborate is an inorganic compound composed of sodium and boron. The reaction product of these two compounds results in a unique chemical with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propylene glycol, reaction product with sodium pentaborate, involves the reaction of propylene glycol with sodium pentaborate under controlled conditions. The reaction typically takes place in an aqueous medium, where propylene glycol is mixed with sodium pentaborate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes to remove any impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propylene glycol, reaction product with sodium pentaborate, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reaction conditions, such as temperature, pressure, and pH, are adjusted based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield simpler alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Propylene glycol, reaction product with sodium pentaborate, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.
Industry: Utilized in industrial processes, such as the production of polymers and other chemical products.
Wirkmechanismus
The mechanism of action of propylene glycol, reaction product with sodium pentaborate, involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways depend on the context of its application, such as in therapeutic or industrial settings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol: Another diol with similar properties but different applications.
Glycerol: A triol with distinct chemical and physical properties.
1,3-Propanediol: A diol with structural similarities but different reactivity and applications.
Uniqueness
Propylene glycol, reaction product with sodium pentaborate, is unique due to its specific chemical structure and the presence of boron, which imparts distinct properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C3H8BNa3O5 |
|---|---|
Molekulargewicht |
203.88 g/mol |
IUPAC-Name |
trisodium;propane-1,2-diol;borate |
InChI |
InChI=1S/C3H8O2.BO3.3Na/c1-3(5)2-4;2-1(3)4;;;/h3-5H,2H2,1H3;;;;/q;-3;3*+1 |
InChI-Schlüssel |
LHQSVQHRBCRIIJ-UHFFFAOYSA-N |
Kanonische SMILES |
B([O-])([O-])[O-].CC(CO)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)
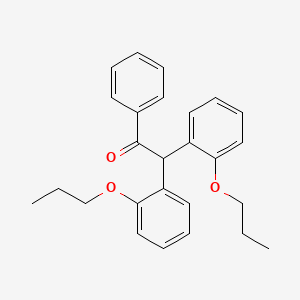
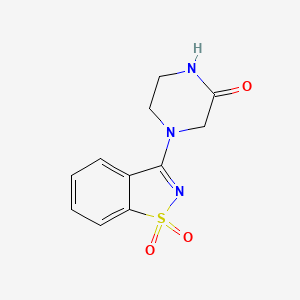
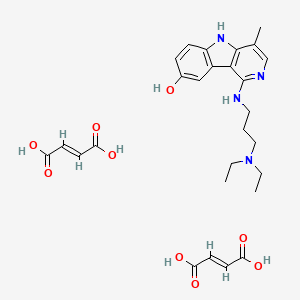
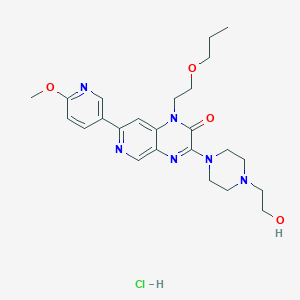
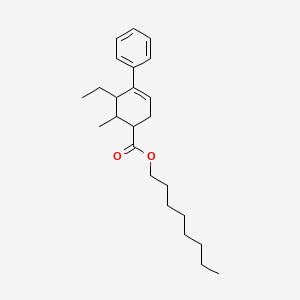


![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
